Phosphazenium fluoride P5-F

描述

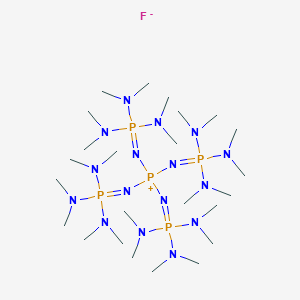

Phosphazenium fluoride P5-F, also known as tetrakis[tris(dimethylamino)phosphoranylidenamino]phosphonium fluoride, is a highly reactive compound with the molecular formula C24H72FN16P5 and a molecular weight of 758.82 g/mol . This compound is known for its extreme reactivity and is often used as a source of “naked” fluoride ions in various chemical reactions .

准备方法

Synthetic Routes and Reaction Conditions

Phosphazenium fluoride P5-F can be synthesized through the reaction of tris(dimethylamino)phosphine with phosphorus pentachloride, followed by the addition of a fluoride source . The reaction typically occurs in an inert atmosphere to prevent the highly reactive intermediates from decomposing. The final product is often purified through recrystallization or distillation under reduced pressure .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. The use of automated reactors and controlled environments helps in maintaining the consistency and quality of the compound .

化学反应分析

Types of Reactions

Phosphazenium fluoride P5-F undergoes various types of chemical reactions, including:

Substitution Reactions: It can act as a nucleophile in substitution reactions, replacing other halides or leaving groups in organic compounds.

Complex Formation: It forms complexes with various metal ions, which can be used in catalysis and other applications.

Common Reagents and Conditions

Common reagents used with this compound include organic halides, metal salts, and other electrophiles . The reactions are typically carried out in polar aprotic solvents such as tetrahydrofuran or acetonitrile under an inert atmosphere .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the primary product is the substituted organic compound, while in complex formation, the product is the metal-phosphazenium complex .

科学研究应用

Materials Science Applications

Fluorinated Thermoplastic Elastomers (FTPEs)

Phosphazenium fluoride P5-F is utilized in the synthesis of fluorinated thermoplastic elastomers (FTPEs). These materials are known for their enhanced chemical and thermal stability, making them ideal for applications in aerospace and medical devices. The incorporation of phosphazenes into elastomer matrices can significantly improve mechanical properties and resistance to harsh environments .

Table 1: Properties of FTPEs Incorporating this compound

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Mechanical Strength | Enhanced |

| Application Areas | Aerospace, Medical Devices |

Medicinal Chemistry Applications

Fluoride Ion Sources

This compound serves as an anhydrous source of highly reactive fluoride ions. Its ability to release fluoride ions efficiently makes it valuable in medicinal chemistry, particularly in the development of fluorinated pharmaceuticals. The compound's properties allow for precise control over fluoride delivery in biological systems .

Case Study: Synthesis of Fluorinated Drugs

A notable application of P5-F was demonstrated in the synthesis of fluorinated drug candidates. Researchers utilized P5-F to introduce fluorine into organic molecules, enhancing their pharmacological profiles. The study highlighted the compound's role in facilitating reactions that required high reactivity without compromising stability .

Chemical Synthesis Applications

Automated Solid-Phase Radiofluorination

This compound has been employed in automated solid-phase radiofluorination processes. This method enables the efficient extraction of radioactive fluoride isotopes from proton-irradiated water, which are crucial for medical imaging applications such as PET scans. The polymer-supported phosphazene bases used alongside P5-F have shown remarkable efficiency in this context .

Table 2: Comparison of Radiofluorination Methods

| Method | Efficiency | Application Area |

|---|---|---|

| Automated Solid-Phase | High | Medical Imaging (PET) |

| Conventional Liquid Phase | Moderate | Organic Synthesis |

作用机制

The mechanism of action of phosphazenium fluoride P5-F involves the release of fluoride ions, which can then participate in various chemical reactions . The compound acts as a strong nucleophile, attacking electrophilic centers in other molecules and facilitating the formation of new chemical bonds . The molecular targets and pathways involved depend on the specific application and reaction conditions .

相似化合物的比较

Phosphazenium fluoride P5-F is unique compared to other similar compounds due to its high reactivity and ability to release “naked” fluoride ions . Similar compounds include:

Tetrakis[tris(dimethylamino)phosphoranylidenamino]phosphonium chloride: Similar in structure but with chloride instead of fluoride.

Tetrakis[tris(dimethylamino)phosphoranylidenamino]phosphonium azide: Contains azide instead of fluoride.

These compounds share similar properties but differ in their reactivity and applications .

生物活性

Phosphazenium fluoride P5-F is a unique compound noted for its distinct biological activities, particularly its interactions with biological systems and potential applications in various fields. This article provides a comprehensive overview of the biological activity of P5-F, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its complex molecular structure, which includes multiple phosphorus atoms and fluoride ions. Its chemical formula is . The presence of multiple fluorine atoms contributes to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of phosphazenium fluoride can be attributed to several mechanisms:

- Fluoride Ion Release : P5-F releases fluoride ions, which are known to interact with various biological molecules, potentially leading to toxicity at high concentrations. Fluoride can inhibit metalloproteins and disrupt cellular processes such as glycolysis and intracellular pH balance .

- Cellular Interaction : Studies indicate that exposure to fluoride can lead to oxidative stress and apoptosis in cells. The mechanisms include inhibition of protein function, organelle disruption, and altered signaling pathways .

Toxicological Profile

The toxicological profile of phosphazenium fluoride reveals significant concerns regarding its safety:

- Toxicity Levels : Research has shown that fluoride toxicity varies with concentration and exposure duration. In vitro studies suggest that concentrations as low as 1–10 mM can induce cellular stress responses .

- Cellular Effects : Fluoride exposure has been linked to decreased metabolic activity and altered enzyme function in various cell types. For instance, studies have demonstrated significant inhibition of phosphatase activity in cells exposed to fluoride .

Case Studies

Several case studies highlight the implications of P5-F's biological activity:

- In Vitro Studies on Cell Lines : A study involving human fibroblast cell lines demonstrated that exposure to phosphazenium fluoride resulted in increased cell death rates, with notable changes in cell morphology indicative of apoptosis .

- Animal Models : Research using animal models indicated that high doses of fluoride could lead to systemic toxicity, affecting liver and kidney function. These findings emphasize the need for careful consideration of dosage in potential therapeutic applications .

- Fluoride-Induced Enzyme Inhibition : A specific study focused on the inhibition of enolase by fluoride in yeast cells showed that while some species exhibit resistance, others demonstrate significant sensitivity, indicating a complex interaction between fluoride and cellular metabolism .

Data Table: Summary of Biological Effects

| Study Type | Organism/Cell Type | Concentration (mM) | Observed Effect |

|---|---|---|---|

| In Vitro Study | Human Fibroblasts | 1-10 | Increased apoptosis |

| Animal Model | Rodent | 10-50 | Liver and kidney dysfunction |

| Enzyme Activity | Yeast | 1-5 | Inhibition of enolase activity |

| Cellular Metabolism | Various Cell Lines | 1-10 | Decreased glycolysis |

属性

IUPAC Name |

tetrakis[[tris(dimethylamino)-λ5-phosphanylidene]amino]phosphanium;fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H72N16P5.FH/c1-29(2)42(30(3)4,31(5)6)25-41(26-43(32(7)8,33(9)10)34(11)12,27-44(35(13)14,36(15)16)37(17)18)28-45(38(19)20,39(21)22)40(23)24;/h1-24H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZLHWBJVVXMBGF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)P(=N[P+](N=P(N(C)C)(N(C)C)N(C)C)(N=P(N(C)C)(N(C)C)N(C)C)N=P(N(C)C)(N(C)C)N(C)C)(N(C)C)N(C)C.[F-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H72FN16P5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50468732 | |

| Record name | Phosphazenium fluoride P5-F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

758.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156206-56-3 | |

| Record name | Phosphazenium fluoride P5-F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis[tris(dimethylamino)phosphoranylidenamino] phosphonium fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。